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Executive Summary & Chemical Identity

2,6-Dicyclopentylphenol is a highly sterically hindered phenol that serves as a critical
intermediate in industrial polymer chemistry and a vital structural probe in
neuropharmacological research. While occasionally confused with other compounds in
literature, its verified CAS Registry Number is 66003-79-0[1]. Due to the bulky cyclopentyl
groups flanking the hydroxyl moiety, this compound exhibits unique physicochemical
properties, making it an ideal precursor for high-molecular-weight, non-volatile antioxidants and
a necessary negative control in anesthetic receptor mapping[2],[3].

Table 1: Chemical and Physical Properties
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Property Value

IUPAC Name 2,6-dicyclopentylphenol
CAS Number 66003-79-0

Molecular Formula C16H220

Molecular Weight 230.35 g/mol

Density 1.072 g/cm3

Boiling Point ~268.6 °C

Data supported by chemical registry databases|[1],[4].

Chemical Synthesis & Industrial Methodologies

The primary industrial utility of 2,6-dicyclopentylphenol lies in its conversion into high-
molecular-weight antioxidants for high-temperature lubricants and rubber products[5].
Traditional synthesis of these hindered phenols often resulted in unwanted bisphenol
coproducts. However, advanced methodologies utilizing Mannich base catalysis have
optimized this workflow to improve yield and reduce downstream purification costs[2].

Workflow 1: Synthesis of Hindered Phenolic
Antioxidants via Mannich Base Catalysis

o Reagent Preparation: Melt 2,6-dicyclopentylphenol under a strict nitrogen atmosphere.
Causality: Purging oxygen prevents the premature oxidation of the phenol at elevated
temperatures, ensuring the hydroxyl group remains reactive for etherification.

 |In Situ Catalyst Formation: Add a stoichiometric excess of methanol, paraformaldehyde, and
a catalytic amount of a secondary amine, preferably dimethylamine (0.01-0.1 moles per
mole of phenol)[2]. Causality: Dimethylamine reacts rapidly with formaldehyde and the
sterically hindered phenol to form a Mannich base catalyst in situ. This specific catalytic route
drives the etherification reaction forward while actively suppressing the formation of
unwanted 4,4'-methylenebis(2,6-dicyclopentylphenol) coproducts[2].
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 Etherification: Heat the reaction mixture to 60°C-130°C. Causality: Maintaining this
temperature range ensures rapid conversion to the alkyl ether intermediate. The excess
methanol acts simultaneously as a reactant and an efficient refluxing solvent.

» Alkylation / Condensation: Distill out unreacted methanol and amine. React the resulting
intermediate with a substituted benzene (e.g., mesitylene)[2]. Causality: This final
condensation step forms the high-molecular-weight hindered phenol antioxidant. By
completing this in a single continuous "one-pot" process, the need for expensive
centrifugation to isolate solid alcohol intermediates is entirely eliminated[2].
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Caption: Workflow for synthesizing high-molecular-weight antioxidants using 2,6-
dicyclopentylphenol.
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Pharmacodynamics: GABAA Receptor Steric
Mapping

Beyond industrial chemistry, 2,6-dicyclopentylphenol is a crucial molecule in
neuropharmacology. Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic that
functions by positively modulating the y-aminobutyric acid type A (GABAA) receptor[3]. To map
the physical dimensions of the propofol binding site, researchers utilize 4D-Quantitative
Structure-Activity Relationship (4D-QSAR) models and sterically hindered analogues like 2,6-
dicyclopentylphenol[6].

Workflow 2: GABAA Receptor Binding Assessment (In
Vitro)

» Receptor Expression: Express wild-type GABAA al1[32y2s receptors and mutant
a1B2(M286A)y2s receptors in Xenopus oocytes or mammalian cell lines[3].

» Ligand Application: Apply 2,6-dicyclopentylphenol at escalating concentrations up to 500
MM.

» Electrophysiological Recording: Measure GABA-induced chloride currents using two-
electrode voltage clamping.

» Steric Evaluation: Compare the ligand's molecular volume against the receptor's binding
cavity[3]. Causality: The Methionine 286 (M286) residue in transmembrane domain 3 (TM3)
of the B subunit acts as a strict gatekeeper for the binding cavity. Ligands with a molecular
volume exceeding ~0.20 nm?3 experience severe steric clashes. Because 2,6-
dicyclopentylphenol has a volume of 0.24 nm3, it cannot enter the cavity to form the
necessary intermolecular hydrogen bonds, rendering it completely inactive as an
anesthetic[3].

Table 2: Comparative Pharmacodynamics of
Alkylphenols at GABAA Receptors
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Molecular Volume GABAA Anesthetic Activity
Compound L .
(nm?3) Potentiation (In Vivo)
Propofol (2,6- . :
. 0.193 High Active
diisopropylphenol)
2,6-diethylphenyl
_ , yipneny 0.187 High Active
isothiocyanate
2,6-di-tert-butylphenol  0.227 None Inactive
2,6-
0.240 None Inactive

dicyclopentylphenol

Data synthesized from 4D-QSAR anesthetic profiling studies[3],[6].
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Caption: Mechanism of GABAA receptor binding dependent on the molecular volume of
alkylphenols.

Safety, Toxicity, and Environmental Fate

The safety profile of 2,6-dicyclopentylphenol is heavily influenced by its steric bulk. While
structurally similar to potent anesthetics, its inability to bind to the GABAA receptor means it
does not induce loss of righting reflex (LORR) or respiratory depression in vertebrate models,
significantly lowering its acute neurotoxicity profile[6].

Industrially, when sulfurized to create lubricant additives, modern processes utilize chlorine-free
sulfur sources. This yields liquid, non-corrosive products that are safer for high-temperature
engine environments and drastically reduce the environmental toxicity associated with
chlorinated byproducts[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.66003-79-0 CAS Manufactory [m.chemicalbook.com]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1608444/docs?utm_src=pdf-body#comprehensive-technical-guide-2-6-dicyclopentylphenol-cas-66003-79-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC2864546/
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20030219/patents/EP0811631NWB1/document.html
https://www.benchchem.com/product/b1608444/docs?utm_src=pdf-body#comprehensive-technical-guide-2-6-dicyclopentylphenol-cas-66003-79-0
https://www.chemsrc.com/en/cas/66003-79-0_878021.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573030/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864536/
https://www.benchchem.com/product/b1608444?utm_src=pdf-custom-synthesis#bc-rfq
https://m.chemicalbook.com/ProdSupplierGWCB3915747_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608444?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2. US4754077A - Antioxidant synthesis - Google Patents [patents.google.com]

3. Methionine 286 in transmembrane domain 3 of the GABAA receptor 3 subunit controls a
binding cavity for propofol and other alkylphenol general anesthetics - PMC
[pmc.ncbi.nlm.nih.gov]

e 4.66003-79-0_2,6-dicyclopentylphenolCASS:66003-79-0_2,6-dicyclopentylphenol [£5#4z
MEFT J3C] - LIRM [chemsre.com]

o 5. Sulfurized phenolic antioxidant composition, method of preparing same, and petroleum
products containing same - Patent 0811631 [data.epo.org]

e 6. 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an
Anesthetic Phenol on the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Comprehensive Technical Guide: 2,6-
Dicyclopentylphenol (CAS: 66003-79-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608444/docs#comprehensive-technical-guide-2-6-
dicyclopentylphenol-cas-66003-79-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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